REACTION_CXSMILES
|
[C:1]1([CH3:28])[CH:6]=[CH:5][C:4]([S:7]([N:10]2[CH2:16][CH:15]([OH:17])[CH2:14][N:13]([S:18]([C:21]3[CH:26]=[CH:25][C:24]([CH3:27])=[CH:23][CH:22]=3)(=[O:20])=[O:19])[CH2:12][CH2:11]2)(=[O:9])=[O:8])=[CH:3][CH:2]=1.C[N+]1([O-])CCOCC1>C(Cl)Cl.[Ru]([O-])(=O)(=O)=O>[C:24]1([CH3:27])[CH:25]=[CH:26][C:21]([S:18]([N:13]2[CH2:14][C:15](=[O:17])[CH2:16][N:10]([S:7]([C:4]3[CH:5]=[CH:6][C:1]([CH3:28])=[CH:2][CH:3]=3)(=[O:9])=[O:8])[CH2:11][CH2:12]2)(=[O:19])=[O:20])=[CH:22][CH:23]=1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)N1CCN(CC(C1)O)S(=O)(=O)C1=CC=C(C=C1)C)C
|
Name
|
|
Quantity
|
5.38 g
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
catalyst
|
Smiles
|
[Ru](=O)(=O)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
this was poured onto a short column of silica gel
|
Type
|
WASH
|
Details
|
eluted with a mixture of 10% EtOAc in DCM
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)N1CCN(CC(C1)=O)S(=O)(=O)C1=CC=C(C=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.9 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 68.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |